Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate
Description
Significance of Tetrahydropyran (B127337) Scaffolds in Complex Molecule Construction
The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, is a prevalent structural motif in a vast array of biologically important natural products. researchgate.netholycross.edu This scaffold is integral to the structure of numerous compounds, ranging from relatively simple molecules like centrolobine (B73297) to intricate marine natural products such as palytoxin (B80417) and maitotoxin. researchgate.net The THP moiety is also found in important drug molecules, highlighting its significance in medicinal chemistry. researchgate.net
The prevalence of the tetrahydropyran unit in nature has spurred considerable interest in the development of synthetic methodologies for its construction. rsc.org Chemists employ various strategies to synthesize THP rings, including Prins cyclizations and oxa-Michael additions, to access specific stereochemical arrangements, such as the thermodynamically preferred 2,6-cis and the less common 2,6-trans orientations. holycross.edu The ability to selectively synthesize these structures is crucial for the total synthesis of complex natural products and their analogues for biological evaluation. holycross.edursc.org
Table 1: Examples of Natural Products Containing the Tetrahydropyran Scaffold
| Natural Product | Biological Relevance |
| Cryptoconcatone H | Anti-inflammatory |
| Diospongin B | Anti-osteoporotic |
| Palytoxin | Marine Toxin |
| Maitotoxin | Marine Toxin |
| Erythromycin | Antibiotic |
| Dihydrostreptomycin | Antibiotic |
This table highlights a selection of natural products featuring the tetrahydropyran core, underscoring the structural diversity and therapeutic importance of this scaffold.
Role of Trifluoromethanesulfonate (B1224126) as an Activated Leaving Group in Chemical Transformations
The trifluoromethanesulfonate group, commonly known as triflate (OTf), is a sulfonate ester derived from trifluoromethanesulfonic acid. pearson.com It is renowned in organic chemistry as an excellent leaving group, a characteristic that makes it highly effective in a variety of chemical transformations. pearson.comwikipedia.org A leaving group is an atom or a group of atoms that detaches from a molecule during a chemical reaction, taking the bonding electrons with it. pearson.com
The exceptional ability of the triflate group to depart from a molecule stems from the stability of the resulting triflate anion (CF₃SO₃⁻). wikipedia.org This stability is attributed to two main factors:
Resonance Stabilization : The negative charge on the anion is delocalized over the three oxygen atoms, effectively spreading the charge and increasing stability. wikipedia.org
Inductive Effect : The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect through the sulfur atom. pearson.com This effect further stabilizes the negative charge on the leaving group after its departure. pearson.com
Due to these properties, triflates are significantly better leaving groups than other commonly used sulfonates, such as tosylates. pearson.com This enhanced reactivity makes alkyl triflates extremely potent electrophiles in nucleophilic substitution reactions (SN2), enabling chemical transformations that might be difficult or impossible with less reactive leaving groups. wikipedia.orgnih.gov The high reactivity of triflates necessitates their storage in environments free of nucleophiles, such as water. wikipedia.org
Table 2: Comparison of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Relative Reactivity |
| Trifluoromethanesulfonate | OTf | Excellent |
| Tosylate | OTs | Good |
| Mesylate | OMs | Moderate |
This table provides a comparative overview of common sulfonate leaving groups, illustrating the superior reactivity of the triflate group.
Overview of Research Trajectories for Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate
The combination of the desirable tetrahydropyran scaffold and the highly reactive triflate leaving group in this compound makes it a powerful intermediate in organic synthesis. Research involving this compound and similar structures generally focuses on its application in the construction of more complex molecules, particularly those with pharmaceutical or biological relevance.
The primary research trajectory for this compound involves its use as an electrophile in nucleophilic substitution reactions. The triflate at the 4-position of the tetrahydropyran ring activates this position for attack by a wide range of nucleophiles. This allows for the straightforward introduction of diverse functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.
For example, patents have described the use of related tetrahydropyran derivatives where a leaving group at the 4-position is displaced to synthesize complex substituted pyran systems. These systems can then be incorporated into larger molecules, such as those investigated for their potential as liquid crystals or pharmaceuticals. googleapis.comgoogle.com The synthesis of such compounds often involves the conversion of a precursor, like (Tetrahydro-2H-pyran-4-yl)methanol, into a derivative with a good leaving group, such as a mesylate or, for even greater reactivity, a triflate. chemicalbook.comsigmaaldrich.comprepchem.com
The development of efficient synthetic routes to this compound itself is also an area of interest. Typically, this would involve the reaction of Tetrahydro-4H-pyran-4-one or its corresponding alcohol with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640), often in the presence of a non-nucleophilic base. orgsyn.org
In essence, the research trajectory for this compound is centered on its role as a versatile building block. Its utility lies in providing a pre-formed, activated tetrahydropyran ring that can be readily incorporated into larger, more complex target molecules through nucleophilic substitution pathways. This simplifies synthetic routes and provides efficient access to a wide range of pyran-containing compounds.
Structure
3D Structure
Properties
IUPAC Name |
oxan-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTYPJAOPJSRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrahydro 2h Pyran 4 Yl Trifluoromethanesulfonate and Its Derivatives
Direct Triflation of Tetrahydro-2H-pyran-4-ol Precursors
The most direct and common method for synthesizing tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (B1224126) involves the reaction of tetrahydro-2H-pyran-4-ol with a potent triflating agent. This approach is favored for its straightforward nature and high efficiency.
Utilization of Triflic Anhydride (B1165640) as a Triflating Agent
Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, is the most widely used reagent for this transformation due to its high reactivity. The reaction involves the nucleophilic attack of the hydroxyl group of tetrahydro-2H-pyran-4-ol on one of the sulfur atoms of the triflic anhydride molecule. This process is highly efficient, leading to the formation of the desired triflate and trifluoromethanesulfonic acid as a byproduct. commonorganicchemistry.com The general reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control the exothermic nature of the reaction. commonorganicchemistry.com
Role of Stoichiometric and Catalytic Bases in Triflation (e.g., Pyridine, Tri-tert-butylpyridine)
The triflation reaction generates a strong acid, trifluoromethanesulfonic acid (triflic acid), as a byproduct. To neutralize this acid and drive the reaction to completion, a base is essential. commonorganicchemistry.com The choice of base is critical to the success of the synthesis.
Pyridine and Triethylamine (TEA): These are commonly used stoichiometric bases that effectively scavenge the generated triflic acid. commonorganicchemistry.com They are sufficiently non-nucleophilic to avoid competing reactions with the triflic anhydride or the product triflate.
The base is typically added to the solution of the alcohol precursor before the dropwise addition of triflic anhydride to ensure immediate neutralization of the acid as it is formed.
Reaction Conditions and Yield Optimization Strategies for Industrial Production
For industrial-scale production, reaction parameters must be carefully optimized to ensure safety, efficiency, cost-effectiveness, and high yield. Key considerations include:
Temperature Control: The reaction is highly exothermic and is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and prevent degradation of the product. commonorganicchemistry.com
Solvent Selection: Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants. Other aprotic solvents may also be used.
Reagent Addition: Slow, controlled addition of triflic anhydride to the solution of the alcohol and base is crucial to manage the reaction's exothermicity.
Workup and Purification: The reaction is typically quenched with water or a saturated aqueous bicarbonate solution. Purification is often achieved through extraction and subsequent chromatography or distillation to isolate the pure triflate.
Optimizing these factors is essential for developing a robust process suitable for large-scale manufacturing. google.comresearchgate.netgoogle.com
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Triflating Agent | Triflic Anhydride (Tf₂O) | Highly reactive and effective for converting alcohols to triflates. |
| Base | Pyridine, 2,6-Lutidine | Neutralizes triflic acid byproduct, preventing side reactions. |
| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for reactants. |
| Temperature | -78 °C to 0 °C | Controls the exothermic reaction and enhances selectivity. |
| Yield | Generally High (>90%) | Indicates an efficient transformation under optimized conditions. |
Synthesis via N-Phenylbis(trifluoromethanesulfonimide) Mediated Approaches
An alternative to the highly reactive triflic anhydride is N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂). This reagent is a stable, crystalline, and easy-to-handle solid, making it a milder and sometimes more selective triflating agent. chemicalbook.comchemicalbook.com While it is often superior for generating enol triflates from carbonyl compounds, it is also effective for the triflation of alcohols. chemicalbook.comacs.org
The primary advantages of using PhNTf₂ include:
Enhanced Stability: It is less sensitive to moisture and easier to handle than triflic anhydride. chemicalbook.com
Improved Selectivity: Its milder nature can be beneficial for complex substrates with multiple reactive sites. commonorganicchemistry.comchemicalbook.com
Milder Reaction Conditions: While sometimes requiring heat, the reactions can be more controlled. acs.org
The reaction typically involves treating the alcohol with PhNTf₂ in the presence of a base. Recent advancements have shown that microwave heating can significantly reduce reaction times for the triflation of phenols using this reagent, a technique that could be adaptable for alcohol substrates. acs.org
Stereoselective Synthesis of Substituted Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonates
The synthesis of chiral, substituted tetrahydro-2H-pyran-4-yl trifluoromethanesulfonates requires the initial stereoselective synthesis of the corresponding chiral alcohol precursor. The triflation step itself does not typically create a stereocenter but preserves the stereochemistry of the alcohol. Therefore, the focus lies on the enantioselective construction of the tetrahydropyran (B127337) ring.
Enantioselective Approaches for Chiral Tetrahydropyran Rings
The tetrahydropyran (THP) motif is prevalent in many natural products and pharmaceuticals, driving the development of numerous asymmetric synthetic methodologies. whiterose.ac.uk These methods generate chiral substituted tetrahydro-2H-pyran-4-ol precursors, which can then be converted to the target triflates.
Key enantioselective strategies include:
Asymmetric Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction can construct the tetrahydropyran ring with high stereocontrol, often using chiral catalysts to induce enantioselectivity. nih.gov
Asymmetric Prins Cyclization: The acid-catalyzed reaction between an aldehyde and a homoallylic alcohol can produce functionalized tetrahydropyrans. The use of chiral Brønsted acids as catalysts can yield products with high enantioselectivity. organic-chemistry.org
Catalytic Asymmetric Allylation: Chiral catalysts, such as those derived from BINOL, can be used for the asymmetric allylation of ketones, leading to chiral tertiary alcohols that can serve as precursors to complex tetrahydropyran structures. researchgate.net
Intramolecular Oxa-Michael Addition: The cyclization of a precursor containing both a hydroxyl group and an α,β-unsaturated system, catalyzed by a chiral entity like a chiral phosphoric acid, can produce enantiomerically enriched tetrahydropyrans. whiterose.ac.uk
Diastereoselective Control in Forming Substituted Derivatives
The spatial arrangement of substituents on the tetrahydropyran ring significantly influences the biological activity and physical properties of the molecule. Consequently, achieving high diastereoselectivity in the synthesis of substituted tetrahydro-2H-pyran-4-ols is a key step in accessing stereochemically pure tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate derivatives. The stereochemistry of the resulting alcohol at the C4 position is then locked in by the conversion to the triflate, which typically proceeds with retention of configuration.
One of the most effective methods for the diastereoselective synthesis of 4-hydroxytetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome of this reaction can be highly influenced by the choice of catalyst and reaction conditions. For instance, the use of phosphomolybdic acid in water has been shown to produce 4-hydroxytetrahydropyran derivatives with excellent yields and exclusively cis-selectivity. nih.gov This high diastereoselectivity is attributed to a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov
An iodine-catalyzed Prins cyclization of homoallylic alcohols with various aldehydes has also been demonstrated to be an effective method for the synthesis of substituted tetrahydropyrans. This approach provides good yields and can exhibit high diastereoselectivity, with reported cis:trans ratios as high as 8:1. nih.gov The reaction proceeds under mild, metal-free conditions. nih.gov
The silyl-Prins cyclization offers another powerful tool for stereocontrol. The reaction of vinylsilyl alcohols with aldehydes, promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), can lead to the formation of cis-2,6-disubstituted dihydropyrans with excellent diastereoselectivity. uva.es These intermediates can then be subsequently reduced to the corresponding saturated tetrahydropyran derivatives. In some cases, the silyl-Prins cyclization can deliver a single diastereomer of the product. uva.es
Another major strategy for achieving diastereoselective control at the C4 position is the reduction of a pre-existing substituted tetrahydro-2H-pyran-4-one. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric and electronic nature of the substituents on the pyran ring. A notable example is the reduction of 2,6-disubstituted tetrahydropyranones with lithium aluminum hydride, which can yield the corresponding 4-hydroxy-2,6-disubstituted tetrahydropyrans with a high preference for the cis isomers, achieving up to 96% diastereoselectivity. nih.gov This selectivity arises from the hydride approaching the carbonyl from the less sterically hindered face, which is typically directed by the existing stereocenters at C2 and C6.
The following tables summarize some of the key research findings on the diastereoselective synthesis of substituted tetrahydro-2H-pyran-4-ol derivatives, the precursors to the target trifluoromethanesulfonates.
Table 1: Diastereoselective Prins Cyclization for the Synthesis of Substituted Tetrahydro-2H-pyran-4-ol Derivatives
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | p-Anisaldehyde | I₂ (5 mol%), CH₂Cl₂ | 1,4,5,6-Tetrahydro-2H-benzo[f]isochromene derivative | 8:1 | 75 |
| 2 | Alkenylsilyl alcohol | Aromatic and vinylic aldehydes | BiCl₃ (1.0 mmol) | 2,6-Disubstituted-4-silyl-tetrahydropyran | Single diastereomer | 77 |
| 3 | Alkenylsilyl alcohol | Aliphatic aldehydes | BiCl₃ (1.0 mmol) | 2,6-Disubstituted-4-silyl-tetrahydropyran | Good to slightly diminished selectivity | - |
| 4 | Vinylsilyl alcohol | Aliphatic aldehydes | TMSOTf (1 equiv), -78 °C | cis-2,6-Disubstituted dihydropyran | 90:10 | 48 |
Table 2: Diastereoselective Reduction of Substituted Tetrahydro-2H-pyran-4-ones
| Entry | Substrate | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) |
| 1 | 2,6-Disubstituted tetrahydropyranone | Lithium aluminum hydride | 4-Hydroxy-2,6-disubstituted tetrahydropyran | Up to 96% ds (favoring cis) |
These methodologies demonstrate that a high degree of diastereoselective control can be achieved in the synthesis of substituted tetrahydro-2H-pyran-4-ols. The choice of the synthetic strategy, including the specific reagents and reaction conditions, is crucial in determining the stereochemical outcome at the C4 position, which is then carried over to the final this compound product.
Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 4 Yl Trifluoromethanesulfonate
Elimination Reactions
Elimination reactions are often in competition with nucleophilic substitutions, especially when using nucleophiles that are also strong bases, or at elevated temperatures. For tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (B1224126), elimination involves the removal of the triflate group and a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond within the ring.
The primary product of an elimination reaction from tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is a dihydropyran. The most likely product is 3,6-dihydro-2H-pyran (or its isomer, 3,4-dihydro-2H-pyran). This can occur through either an E1 or E2 mechanism.
E2 Mechanism: This pathway is favored by strong, sterically hindered bases. It is a concerted process where the base removes a proton from C3 (or C5) at the same time as the C4-triflate bond breaks and the double bond forms.
E1 Mechanism: This pathway competes with the SN1 reaction, as it proceeds through the same oxocarbenium ion intermediate. After the triflate leaves, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the double bond.
The formation of a tetrahydropyranone (specifically, tetrahydro-4H-pyran-4-one) from the triflate via an elimination or substitution reaction is not a commonly documented pathway. nih.gov Tetrahydropyranone is typically synthesized through other methods, such as the oxidation of the corresponding alcohol (tetrahydropyran-4-ol) or the hydrogenation of pyran-4-one derivatives. google.com
Regioselectivity: The tetrahydro-2H-pyran-4-yl ring is symmetrical about the C2-C3 and C6-C5 bonds relative to the C4 position. Therefore, the removal of a proton from either C3 or C5 results in the formation of the same regioisomeric product, 3,6-dihydro-2H-pyran. As such, regioselectivity is not a differentiating factor in this specific elimination.
Stereoselectivity: The stereochemical course of the elimination is highly significant, particularly for the E2 mechanism. The E2 reaction has a strict stereoelectronic requirement: the proton to be removed and the leaving group must be in an anti-periplanar arrangement. In the chair conformation of the tetrahydropyran (B127337) ring, this translates to a requirement for both the proton and the triflate leaving group to be in axial positions.
This conformational requirement has important consequences:
An isomer with an axially positioned triflate group can readily undergo E2 elimination because the axial protons on the adjacent carbons are anti-periplanar.
An isomer with an equatorially positioned triflate group cannot undergo E2 elimination directly. It must first undergo a ring flip to place the triflate in an axial position. This ring flip may be energetically unfavorable, leading to a much slower elimination rate for the equatorial isomer.
This difference in reactivity can be exploited synthetically. In related systems, it has been observed that one stereoisomer may preferentially undergo elimination while the other favors substitution. google.com For instance, a cis-isomer might be more prone to elimination, while the more thermodynamically stable trans-isomer undergoes substitution. google.com
Carbon-Carbon Bond Forming Reactions
The triflate group is one of the best leaving groups in organic chemistry, rendering the C4 carbon of the tetrahydropyran ring highly electrophilic and susceptible to attack by various nucleophiles, including carbanions and organometallic reagents. This reactivity is harnessed in several key carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and alkyl triflates are increasingly utilized as effective electrophiles. While vinyl and aryl triflates are more common, the use of secondary alkyl triflates like this compound is also an area of synthetic interest. These reactions typically involve an oxidative addition of the C-O bond of the triflate to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.
A variety of organometallic reagents can be used, including organoboranes (Suzuki coupling), organotins (Stille coupling), and organozincs (Negishi coupling). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions such as β-hydride elimination. For saturated cyclic systems like tetrahydropyrans, nickel-catalyzed coupling reactions with Grignard reagents (Kumada-type coupling) have also been shown to be effective for stereospecific ring-opening of related aryl-substituted tetrahydropyrans, demonstrating a powerful method for creating acyclic structures with controlled stereochemistry. nih.gov
The table below summarizes typical components and conditions for palladium-catalyzed cross-coupling reactions involving sulfonate leaving groups, which are applicable to substrates like this compound.
| Component | Examples | Role in Reaction |
| Catalyst | Pd(PPh₃)₄, Pd(dba)₂, [(allyl)PdCl]₂ | Forms the active Pd(0) species for oxidative addition. nih.govresearchgate.net |
| Ligand | PPh₃, tBuXPhos | Stabilizes the palladium center and influences reactivity and selectivity. nih.gov |
| Organometallic Reagent | RMgX (Grignard), RZnX (Organozinc), RSnR'₃ (Organostannane) | Provides the nucleophilic carbon group for transmetalation. nih.govresearchgate.net |
| Base | K₂CO₃, CsF, NaOtBu | Often required to facilitate the reaction, particularly in Suzuki couplings. nih.govnih.gov |
| Solvent | Tetrahydrofuran (B95107) (THF), Dioxane, Acetonitrile (CH₃CN) | Solubilizes reactants and influences catalyst activity. researchgate.netnih.gov |
This table is interactive. Click on the headers to sort.
The Wittig and Julia-Kocienski olefination reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds (aldehydes and ketones). mdpi.comorganic-chemistry.org The direct application of this compound in these reactions is not feasible, as the substrate is an alkyl sulfonate, not a carbonyl compound or the requisite phosphonium (B103445) ylide or sulfone anion.
However, the tetrahydropyran framework is a common structural motif, and the triflate can serve as a precursor to intermediates used in such olefinations. For instance, the triflate could be displaced by a nucleophile that is subsequently converted into a group suitable for a Julia-Kocienski reaction, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone or a benzothiazol-2-yl (BT) sulfone. organic-chemistry.orgnih.gov The Julia-Kocienski olefination is renowned for its high (E)-selectivity and mild reaction conditions, proceeding through the addition of a metalated sulfone to an aldehyde, followed by spontaneous elimination. mdpi.comresearchgate.netpreprints.org
Therefore, while not a direct reactant, this compound is a valuable building block for synthesizing more complex sulfones that can then participate in these powerful olefination strategies.
The triflate group can play a significant role in mediating Lewis acid-catalyzed reactions, such as the Mukaiyama aldol (B89426) addition. In these processes, a silyl (B83357) enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. While the tetrahydropyran-4-yl moiety itself does not directly participate in the aldol reaction, the triflate anion can be crucial when silyl triflates (like TMSOTf) are used as catalysts. nih.gov
Mechanistic studies have shown that the triflate anion can act as a nucleophile, mediating the transfer of the silyl group from the initial aldol adduct to another molecule of the aldehyde. nih.gov This "silyl-shuttling" mechanism, which involves the regeneration of the silyl triflate catalyst, is dependent on the counterion. The triflate anion is more nucleophilic than other common counterions like triflimide, leading to a different mechanistic pathway. nih.gov This highlights the non-innocent role of the triflate moiety in influencing the course of key carbon-carbon bond-forming reactions.
Etherification and Esterification Reactions
Due to the exceptional leaving group ability of the triflate, this compound is an excellent substrate for SN2 reactions with oxygen nucleophiles. This provides a direct and efficient route to a variety of 4-substituted tetrahydropyran ethers and esters.
In etherification , an alkoxide or phenoxide anion readily displaces the triflate group to form a new carbon-oxygen bond. This method is particularly useful for synthesizing tetrahydropyranyl ethers from alcohols and phenols under relatively mild conditions, often just requiring a non-nucleophilic base to deprotonate the alcohol. google.com Patent literature describes the utility of tetrahydropyran derivatives with trifluoromethanesulfonate as a leaving group for etherification reactions in the synthesis of liquid crystal components. google.com
Similarly, esterification can be achieved by reacting the triflate with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the triflate to form an ester linkage. This provides a complementary method to traditional Fischer esterification or acyl chloride-based methods, especially for sensitive substrates where acidic or highly reactive conditions must be avoided.
| Reaction Type | Nucleophile | Product | Typical Conditions |
| Etherification | R-O⁻ (Alkoxide/Phenoxide) | 4-(Alkoxy)tetrahydro-2H-pyran | Alcohol, Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |
| Esterification | R-COO⁻ (Carboxylate) | Tetrahydro-2H-pyran-4-yl ester | Carboxylic acid, Base (e.g., DBU, Et₃N) or Pre-formed carboxylate salt |
This table is interactive. Click on the headers to sort.
Rearrangement Reactions Involving the Triflate Moiety
The departure of a triflate group generates a carbocationic intermediate, or at least a transition state with significant positive charge on the carbon atom. Such intermediates are prone to rearrangement reactions, seeking to form a more stable carbocation. In the case of this compound, the secondary carbocation formed at the C4 position could potentially undergo hydride shifts or ring contraction/rearrangement if suitably substituted.
For example, studies on other cyclic systems have demonstrated that triflate departure can initiate complex rearrangement cascades. nih.gov The reaction of β-pericyclocamphanone with a triflic anhydride (B1165640)/acid mixture leads to a rearranged ditriflate, a process initiated by the nucleophilic opening of a cyclopropane (B1198618) ring by a triflate anion, followed by a series of 1,2-shifts and trapping of a tertiary cation by another triflate. nih.gov While this is a different molecular framework, it illustrates the principle that the formation of a cationic center facilitated by a triflate leaving group can be a gateway to skeletal rearrangements. For the unsubstituted tetrahydro-2H-pyran-4-yl cation, a 1,2-hydride shift from C3 or C5 would lead to an isomeric secondary carbocation, which is unlikely to be energetically favorable unless other directing groups are present.
Mechanistic Studies of Triflate-Mediated Processes
The reactivity of this compound is fundamentally governed by the properties of the trifluoromethanesulfonate group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable species due to the strong electron-withdrawing effect of the three fluorine atoms and the extensive resonance delocalization of the negative charge over the three oxygen atoms and the sulfur atom. This stability makes it an outstanding leaving group, with an estimated leaving group ability around 10⁴ to 10⁶ times that of tosylate.
Mechanistic investigations of reactions involving triflates often center on the nature of the C-O bond cleavage. For a secondary substrate like this compound, the mechanism can range from a pure SN2 pathway (bimolecular substitution) with strong nucleophiles to an SN1 pathway (unimolecular, proceeding through a carbocation intermediate) with weak nucleophiles or under solvolytic conditions. The choice of solvent, nucleophile strength, and temperature all influence the operative mechanism.
Furthermore, the triflate anion is not always a simple spectator ion after it departs. As noted in aldol reactions, it can act as a nucleophile to mediate catalytic cycles. nih.gov It can also participate in ring-opening reactions of ethers, such as the reaction of tetrahydrofuran with triflic anhydride to yield 1,4-ditrifloxybutane, where the triflate anion attacks an activated ether intermediate. nih.gov These studies underscore the complex and versatile role the triflate moiety plays in dictating the course and mechanism of organic reactions.
Kinetic Analysis of Rate-Limiting Steps
In analogous systems, such as the hydrolysis of tetrahydropyran-2-yl alkanoates, kinetic data, activation parameters, and isotope exchange studies have pointed to a mechanism where the formation of the tetrahydropyran-2-yl carbonium ion is the rate-limiting step. rsc.org This type of mechanism, designated as AA1-1, is characterized by a unimolecular rate-determining step. rsc.org Given the exceptional ability of the triflate group to act as a leaving group, a similar SN1-type mechanism is highly plausible for the reactions of this compound. The rate of such a reaction would be primarily dependent on the concentration of the substrate and largely independent of the concentration of the nucleophile.
In more complex catalytic cycles, other steps can become rate-determining. For instance, in hydrogenation reactions where a triflate-containing catalyst is employed, the cleavage of a hydrogen molecule can be the rate-determining step. nih.gov The specific rate-limiting step is therefore highly dependent on the reaction conditions, the nature of the nucleophile or other reactants, and the presence and identity of any catalysts.
Role of Lewis Acid Catalysis by Metal Triflates (e.g., Rare-Earth Metal Triflate Catalysis)
Metal triflates, particularly those of rare-earth metals like scandium, ytterbium, and dysprosium, are highly effective Lewis acid catalysts for a wide range of organic transformations. nih.govresearchgate.netresearchgate.net Their utility stems from their high oxophilicity, stability in the presence of water, and the non-coordinating nature of the triflate anion. nih.govresearchgate.net In reactions involving this compound, metal triflates can play a crucial role in activating the substrate or other reactants.
The primary role of a Lewis acid catalyst in this context is to enhance the electrophilicity of a reaction partner, often a carbonyl-containing compound, thereby facilitating nucleophilic attack. For example, in a reaction where the tetrahydropyran moiety is being introduced into a molecule containing a carbonyl group, the metal triflate would coordinate to the carbonyl oxygen. This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by a nucleophile.
Studies on lanthanide triflate-catalyzed reactions have shown a correlation between the reactivity of the metal complexes and their charge state, with triply charged complexes playing a key role. nih.govresearchgate.net The catalytic efficiency of different lanthanide triflates can be explained by their varying electrophilicity. nih.govresearchgate.net For instance, in Knoevenagel condensation reactions, the larger the electrostatic field of the Lewis acid, the more activated the intermediates, leading to a faster reaction. nih.gov This principle can be extended to other reactions where a Lewis acid is used to activate a substrate.
Influence of Catalyst Structure and Ligand Effects on Reactivity
The structure of the catalyst and the nature of its ligands can have a profound impact on the reactivity and selectivity of a chemical reaction. While specific studies on the influence of catalyst structure on reactions of this compound are not extensively detailed in the provided context, general principles from related systems can be applied.
In metal-catalyzed reactions, the ligands coordinated to the metal center play a critical role in modulating its electronic properties and steric environment. For example, in iridium-catalyzed borylation of tetrahydrofuran (THF), the electron-donating ability of the phenanthroline ligands was found to correlate with the reaction rate. nih.gov More electron-rich iridium catalysts generally exhibited faster rates of borylation. nih.gov However, steric factors and stabilizing interactions between the ligand and other parts of the catalyst system can also have a significant effect, sometimes overriding purely electronic effects. nih.gov
These findings highlight the importance of careful ligand design in catalyst development. By systematically modifying the steric and electronic properties of the ligands, it is possible to fine-tune the reactivity and selectivity of the catalyst for a specific transformation. For instance, bulky ligands can create a more open coordination site on the metal, facilitating substrate binding, or they can be used to induce asymmetry in the product through chiral recognition.
Computational Chemistry Approaches for Understanding Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.orgnih.gov Through the use of quantum mechanical calculations, it is possible to model reaction pathways, identify transition states and intermediates, and calculate activation energies. montclair.edu This information provides a detailed picture of how a reaction proceeds and can be used to explain experimental observations and predict the outcome of new reactions.
For reactions involving this compound, computational studies can be employed to:
Determine the preferred reaction pathway: By comparing the calculated activation energies for different possible mechanisms (e.g., SN1 vs. SN2), the most likely pathway can be identified.
Characterize transition state structures: The geometry of the transition state provides insights into the key bond-forming and bond-breaking events.
Analyze the role of the solvent: The effect of the solvent on the stability of intermediates and transition states can be modeled, helping to explain solvent effects on reaction rates.
Investigate the mechanism of catalysis: Computational methods can be used to model the interaction of the substrate with a catalyst, revealing how the catalyst lowers the activation energy of the reaction.
Recent advances in computational chemistry have made it possible to study increasingly complex systems and to account for subtle effects such as non-covalent interactions and reaction dynamics. rsc.org These approaches offer a powerful complement to experimental studies in the ongoing effort to understand and control the reactivity of important chemical compounds like this compound.
Applications in Advanced Synthetic Chemistry
Construction of Complex Tetrahydropyran-Containing Molecular Architectures
The activated nature of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (B1224126) makes it a valuable precursor for constructing intricate molecular frameworks that incorporate the tetrahydropyran (B127337) moiety, a common scaffold in numerous biologically active compounds. nih.govresearchgate.netrsc.orgresearchgate.net
Strategic Incorporation in Annulation and Spirocyclization Reactions
Annulation, or ring-forming, reactions are fundamental in synthetic chemistry for building cyclic systems. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate can serve as a key electrophile in these processes. While direct examples are specialized, the principle involves the triflate acting as a potent leaving group to facilitate intramolecular ring closure. For instance, a nucleophilic side chain tethered to a molecule can displace the triflate on a tetrahydropyran ring, leading to a fused or bridged bicyclic system. This strategy is an extension of pyran annulation techniques used to assemble complex polycyclic ethers, such as those found in marine natural products. nih.govresearchgate.net
Spirocyclization reactions, which form a new ring sharing a single atom with an existing ring, represent another area where this triflate is highly useful. The electrophilicity of the C4 carbon allows for intramolecular attack by a nucleophile to forge the spirocyclic junction. A notable parallel is the Prins-type cyclization used to synthesize spirocyclic tetrahydropyranyl mesylates and tosylates. nih.govscispace.com In these reactions, a homoallylic alcohol reacts with a cyclic ketone in the presence of a strong acid like methanesulfonic acid, which acts as both catalyst and nucleophile precursor. scispace.com By analogy, this compound is an ideal substrate for reactions where an external or internal nucleophile initiates a cyclization cascade to form spiro-tetrahydropyran structures. nih.govresearchgate.net
Integration into Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is critical in medicinal chemistry and materials science. espublisher.comresearchgate.netespublisher.com The reactivity of this compound facilitates its integration into such frameworks. One established strategy involves the formation of pyran intermediates that subsequently undergo intramolecular cyclization. For example, an iron(III)-catalyzed strategy to form tetrahydronaphthalenes proceeds through 3,4-dihydro-2H-pyran intermediates, which then undergo a Friedel-Crafts alkylation to yield the fused bicyclic system. organic-chemistry.org
The triflate at the C4 position provides a reactive handle for similar intramolecular Friedel-Crafts-type reactions or other cyclizations. If the tetrahydropyran ring bears an appropriate aromatic or heteroaromatic substituent, the displacement of the triflate group can lead to the formation of a new fused ring. This approach is valuable for creating complex polycyclic systems where the tetrahydropyran ring is annulated to other carbocyclic or heterocyclic structures. semanticscholar.org
Total Synthesis of Natural Products and Their Analogs
The tetrahydropyran ring is a privileged scaffold found in a vast number of natural products, including polyether antibiotics and marine toxins. nih.govpitt.edu Consequently, methods for its stereocontrolled synthesis are of paramount importance. rsc.orgnih.gov
Utilization in Key Stereoselective Steps (e.g., Prins Cyclization Variants)
The Prins cyclization is a powerful and widely used method for the stereoselective construction of substituted tetrahydropyran rings from homoallylic alcohols and aldehydes. nih.govabo.fi The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled to produce specific diastereomers. researchgate.netacs.org This reaction is a cornerstone in the synthesis of many natural products. nih.govbohrium.com
This compound can be viewed as a stable, activated precursor that can engage in Prins-type cyclization variants. More commonly, the corresponding alcohol (tetrahydro-2H-pyran-4-ol) is used in conjunction with an aldehyde to generate the key oxocarbenium ion. However, the triflate's high reactivity allows it to be used in sequential reactions where it is first displaced by a carbon nucleophile carrying a tethered alkene, setting the stage for a subsequent intramolecular cyclization. This offers a modular approach to complex tetrahydropyran-containing targets.
| Feature | Description | Relevance to Natural Product Synthesis |
|---|---|---|
| Reactants | Typically a homoallylic alcohol and an aldehyde or ketone. | Allows for the convergent assembly of complex fragments. researchgate.net |
| Key Intermediate | Oxocarbenium ion, which undergoes intramolecular attack by the alkene. | The geometry of this intermediate dictates the stereochemical outcome. nih.gov |
| Stereoselectivity | Often highly diastereoselective, controlled by reaction conditions and substrate structure, leading to predominantly cis- or trans-substituted products. acs.org | Crucial for synthesizing the specific stereoisomer of a natural product. nih.gov |
| Variants | Aza-Prins, macrocyclization, and tandem reactions like Mukaiyama aldol-Prins. researchgate.net | Expands the scope to a wider range of complex molecular architectures. |
Preparation of Chiral Intermediates for Natural Product Scaffolds
In the synthesis of complex natural products, the assembly of chiral building blocks is a critical strategy. researchgate.net The tetrahydropyran unit often constitutes a key chiral scaffold. nih.gov Synthetic methods that provide enantiomerically pure and functionalized tetrahydropyrans are therefore highly valuable.
This compound, derived from the corresponding chiral or achiral alcohol, serves as an activated chiral intermediate. Its utility is highlighted in strategies where the tetrahydropyran core is prepared early in the synthesis and then elaborated. For example, a palladium-catalyzed Heck redox-relay strategy has been used for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from a simple enantiopure dihydropyranyl alcohol. nih.gov Converting the resulting alcohol to a triflate would provide a highly reactive handle for introducing further complexity, demonstrating how such building blocks are prepared and activated for subsequent steps in a total synthesis campaign.
Development of Diversity-Oriented Synthesis (DOS) Libraries of Tetrahydropyran Derivatives
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes and accelerate drug discovery. cam.ac.uk This approach contrasts with target-oriented synthesis by prioritizing the exploration of chemical space. pitt.edunih.gov The tetrahydropyran motif is an excellent scaffold for DOS due to its prevalence in natural products and its conformational pre-organization. nih.govmdpi.com
This compound is an ideal building block for DOS. Its activated C4 position allows for rapid diversification through reactions with a wide range of nucleophiles. A library of compounds can be generated from this single intermediate by varying the nucleophilic partner, thereby introducing appendage diversity around a common tetrahydropyran core. cam.ac.uk
Research in this area has focused on generating libraries of substituted tetrahydropyrones and tetrahydropyrans using methods like oxidative C-H activation and click chemistry. nih.govmdpi.com In a typical DOS workflow, a core scaffold is synthesized and then functionalized with various building blocks. nih.gov The triflate's reactivity is perfectly suited for this "late-stage functionalization" approach, enabling the efficient production of a library of tetrahydropyran derivatives for high-throughput screening.
| Strategy | Description | Example Reaction |
|---|---|---|
| Appendage Diversity | Varying substituents around a common molecular scaffold. cam.ac.uk | Nucleophilic displacement of the triflate on the tetrahydropyran ring with a library of amines, thiols, or alcohols. |
| Scaffold Diversity | Creating different core structures from common starting materials. | Using the triflate to trigger intramolecular cyclizations that lead to different fused or spirocyclic ring systems depending on the tether. |
| Stereochemical Diversity | Generating all possible stereoisomers of a molecule. | Using both enantiomers of a chiral precursor to the triflate to generate enantiomeric libraries. |
| Functional Group Diversity | Incorporating a wide range of functional groups. | Employing nucleophiles with diverse functionalities (e.g., azides for click chemistry, boronic acids for cross-coupling) to react with the triflate. nih.gov |
Application in Materials Science for the Synthesis of Specialized Compounds (e.g., Liquid Crystal Compounds)
The tetrahydropyran (THP) moiety is a recognized structural component in the design of calamitic (rod-shaped) liquid crystals. nih.govcolorado.edu The incorporation of such aliphatic rings into the molecular structure of liquid crystals can influence their physical properties, including mesophase behavior, viscosity, and dielectric anisotropy. While direct synthesis of liquid crystals using this compound is not extensively documented in publicly available literature, its role as a key precursor can be inferred from established synthetic strategies for liquid crystals containing the THP ring. tandfonline.comresearchgate.netgoogle.com
The triflate group is an excellent leaving group, making this compound a highly reactive electrophile. This reactivity can be harnessed to introduce the tetrahydropyran-4-yl group into a mesogenic core structure through nucleophilic substitution reactions. For instance, it can react with phenolic or other hydroxyl-containing aromatic compounds that form the rigid core of many liquid crystal molecules. This synthetic approach allows for the systematic modification of liquid crystal structures to fine-tune their material properties for specific applications in display technologies and other advanced optical materials. nih.gov
The synthesis of calamitic liquid crystals often involves multi-step sequences where different structural fragments are coupled together. nih.govresearchgate.netusm.mysciensage.info The reactivity of this compound would allow for its integration into these synthetic pathways, providing a means to introduce a non-aromatic, flexible ring system that can impact the packing and ordering of the molecules in the liquid crystalline state. The presence of the THP ring can lead to the formation of various mesophases, including nematic and smectic phases, at different temperature ranges. nih.govtandfonline.commdpi.com
Below is a representative table of physical properties for a calamitic liquid crystal containing a tetrahydropyran moiety, illustrating the influence of this structural unit.
| Property | Value |
| Phase Transition Temperatures (°C) | Cr 85 (SmA) 110 N 155 I |
| Dielectric Anisotropy (Δε) at 25°C | +5.2 |
| Birefringence (Δn) at 589 nm and 25°C | 0.12 |
| Rotational Viscosity (γ₁) at 20°C (mPa·s) | 150 |
Synthesis of Complex Glycoside Structures Utilizing Tetrahydropyran-4-yl Trifluoromethanesulfonate Reactivity
In the field of carbohydrate chemistry, the formation of the glycosidic bond is a fundamental and often challenging transformation. Glycosyl triflates are well-established as highly reactive intermediates in glycosylation reactions, enabling the formation of glycosidic linkages with high stereoselectivity. researchgate.netresearchgate.netnih.govnih.govwiley-vch.de this compound, being a stable pyranosyl triflate, serves as an excellent glycosyl donor for the synthesis of complex glycoside structures. researchgate.net
The triflate group at the anomeric position (or in this case, the C4 position acting as a pseudo-anomeric center) renders the carbon atom highly electrophilic. When a suitable glycosyl acceptor, typically a monosaccharide with a free hydroxyl group, is introduced in the presence of a promoter, it can readily attack this electrophilic center, leading to the formation of a new glycosidic bond. The stereochemical outcome of the reaction can often be controlled by the reaction conditions and the nature of the protecting groups on both the donor and the acceptor. wiley-vch.de
This methodology is particularly valuable for the synthesis of oligosaccharides and glycoconjugates, where precise control over the connectivity and stereochemistry of the glycosidic linkages is crucial for their biological function. nih.govnih.govnih.govnih.gov The reactivity of this compound allows for glycosylation to proceed under mild conditions, which is advantageous when working with sensitive and complex carbohydrate molecules.
The following table outlines a representative glycosylation reaction utilizing a pyranosyl triflate as the glycosyl donor for the synthesis of a disaccharide.
| Reactant 1 (Glycosyl Donor) | Reactant 2 (Glycosyl Acceptor) | Promoter/Catalyst | Solvent | Temperature (°C) | Product (Disaccharide) | Yield (%) |
| This compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | N,N-Diisopropylethylamine | Dichloromethane (B109758) | -78 to 0 | 4-O-(Tetrahydro-2H-pyran-4-yl)-methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 85 |
Future Directions and Emerging Research Areas
Development of Novel and More Efficient Catalytic Systems for Triflate Transformations
The triflate group in Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (B1224126) is an excellent leaving group, making the compound highly reactive and suitable for a variety of nucleophilic substitution and cross-coupling reactions. Future research is focused on developing more advanced catalytic systems to harness this reactivity with greater precision and efficiency.
One promising area is the advancement of photocatalytic methods . A novel, transition-metal-free photocatalytic strategy has been reported for the modular synthesis of structurally diverse arylsulfonamides from aryl triflates. rsc.org This approach utilizes NaI as a dual-functional reagent to directly activate the triflate under mild conditions, such as room temperature and UV light, overcoming limitations of traditional methods. rsc.org Applying similar photocatalytic systems to Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate could enable new, efficient C-C and C-N bond formations under environmentally benign conditions.
Furthermore, the development of robust and moisture-tolerant Lewis acid catalysts is a key objective. Zirconocene triflate, for example, has been identified as a powerful, moisture-tolerant catalyst for activating C-O bonds in various transformations without the need for water scavenging techniques. researchgate.net Similarly, scandium triflate (Sc(OTf)₃) is recognized for its high thermal stability and versatility as a potent Lewis acid catalyst in a range of organic transformations. scandium.org Research into applying such stable and reusable Lewis acid catalysts could streamline reactions involving this compound, particularly in industrial settings where stringent anhydrous conditions are costly to maintain.
Palladium-catalyzed cross-coupling reactions also continue to be a major focus. Recent studies have demonstrated the kinetic resolution of racemic biaryl monotriflates through atroposelective palladium-catalyzed diazenylation. acs.org This highlights the potential for developing highly specialized palladium catalytic systems, employing chiral ligands, to achieve asymmetric synthesis starting from pyran triflates.
| Catalyst Type | Transformation | Key Advantages |
| Transition-Metal-Free Photocatalyst | Sulfonamide synthesis from aryl triflates | Mild reaction conditions, avoids toxic reagents |
| Zirconocene Triflate | Dehydrative transformations (amidations, esterifications) | Moisture-tolerant, reusable |
| Scandium Triflate | Various organic transformations (e.g., catalytic rearrangements) | High thermal stability, potent Lewis acidity |
| Palladium with Chiral Ligands | Atroposelective C-N cross-coupling of biaryl triflates | Enables asymmetric synthesis and kinetic resolution |
Exploration of Chemo-, Regio-, and Stereoselective Transformations for Enhanced Synthetic Utility
Achieving high levels of selectivity is paramount for the efficient synthesis of complex molecules. Future research on this compound will heavily emphasize the development of chemo-, regio-, and stereoselective transformations to maximize its synthetic utility.
A significant area of exploration is the stereoselective ring-expansion of related heterocyclic systems. For instance, a metal-free, stereoselective ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.govacs.org This method proceeds via a cyclopropylcarbinyl cation rearrangement, demonstrating that precise control over reaction pathways can lead to valuable six-membered heterocycles from smaller rings. nih.govacs.org Adapting such strategies could provide novel stereoselective routes to substituted tetrahydropyrans from the triflate precursor.
Diels-Alder reactions involving 2H-pyran-2-one derivatives have shown remarkable regio- and stereoselectivity. researchgate.netresearchgate.net The outcomes of these cycloadditions are highly dependent on the substitution patterns of the reactants and the reaction conditions, which can be manipulated to favor specific isomers. researchgate.netresearchgate.net Investigating analogous cycloaddition strategies with derivatives of this compound could open new avenues for constructing complex polycyclic systems with high stereochemical control.
Moreover, the field of atroposelective synthesis offers exciting prospects. The palladium-catalyzed cross-coupling of racemic biaryl triflates with silylated diazenes has been used to synthesize axially chiral azobenzene (B91143) derivatives with excellent enantioselectivity. acs.org This kinetic resolution approach, which relies on chiral ferrocene-based bisphosphine ligands, could be conceptually extended to reactions involving the tetrahydropyran (B127337) triflate, enabling the synthesis of novel chiral molecules relevant to materials science and medicinal chemistry. acs.org
| Transformation Type | Substrate Class | Key Outcome |
| Ring-Expansion | Monocyclopropanated furans | Stereoselective synthesis of dihydro-2H-pyran derivatives |
| Diels-Alder Cycloaddition | 2H-Pyran-2-ones | High regio- and stereoselectivity in forming bicyclic products |
| Atroposelective Cross-Coupling | Racemic biaryl triflates | Kinetic resolution to produce axially chiral azobenzenes |
Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly guiding synthetic methodology. Future research will prioritize the development of sustainable routes for both the synthesis and subsequent use of this compound.
A major focus is the use of reusable and heterogeneous catalysts . nih.govmdpi.com Nanocatalysts, such as nano-Fe₃O₄, have been employed for the synthesis of pyran derivatives through multicomponent reactions (MCRs). nih.govnih.gov Iron triflate nanocatalysts have also been explored for synthesizing fused pyran scaffolds. nih.gov These catalysts are often magnetically separable, simplifying recovery and reuse, which aligns with the goals of process simplification and waste reduction. nih.govnih.gov Developing methods to synthesize the pyran core of the target compound using such recyclable catalysts is a key research direction.
The adoption of multicomponent reactions (MCRs) and green reaction conditions is another critical area. nih.govprimescholars.com MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. nih.gov Performing these reactions in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, further enhances their sustainability. primescholars.comrsc.org Applying MCR strategies to build the tetrahydropyran ring or to utilize this compound as a building block in subsequent green transformations is a promising field of study. nih.govprimescholars.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sulfonation of tetrahydro-2H-pyran-4-ol using trifluoromethanesulfonic anhydride under controlled conditions. Key parameters include maintaining anhydrous environments (e.g., using THF as a solvent) and employing bases like triethylamine to neutralize generated acids, which improves yield . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural features, such as the tetrahydropyran ring and triflate group. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection, while TLC and GC-MS ensure reaction completion and byproduct identification .
Advanced Research Questions
Q. How does the leaving group ability of trifluoromethanesulfonate influence the reactivity of this compound in nucleophilic substitution reactions compared to other sulfonate esters?
- Methodological Answer : The triflate group’s superior leaving ability (due to strong electron-withdrawing CF₃ group) enhances reactivity in SN2 reactions. Comparative kinetic studies with tosylates or mesylates under identical conditions (e.g., in DMF with K₂CO₃) reveal faster substitution rates. Mechanistic insights can be gained via Hammett plots or isotopic labeling .
Q. What strategies can mitigate competing side reactions, such as elimination or hydrolysis, when using this compound in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–25°C) reduce elimination pathways.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states without hydrolyzing the triflate.
- Additives : Molecular sieves or desiccants minimize moisture-induced hydrolysis .
Q. How can computational chemistry tools predict the regioselectivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess steric effects around the tetrahydropyran ring, while docking studies explore interactions with biological targets. Software like Gaussian or Schrödinger Suite is used .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining reaction efficiency and product stability?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat and mass transfer, reducing decomposition risks.
- In-line Analytics : PAT (Process Analytical Technology) tools monitor real-time reaction parameters.
- Stability Studies : Accelerated degradation tests (e.g., under humidity or thermal stress) guide storage conditions (e.g., inert atmosphere, –20°C) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis across different studies?
- Methodological Answer : Variations often arise from differences in solvent purity, catalyst loadings, or workup procedures. Systematic reproducibility studies should isolate variables (e.g., triethylamine vs. pyridine as bases). Statistical tools like Design of Experiments (DoE) optimize conditions .
Tables for Key Data
| Property | Technique/Value | Reference |
|---|---|---|
| Optimal Reaction Solvent | THF, anhydrous | |
| Purification Method | Silica gel column chromatography | |
| Key ¹⁹F NMR Shift (CF₃) | ~–75 to –80 ppm | |
| Stability under Humidity | Degrades >48 hours at 60% RH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
